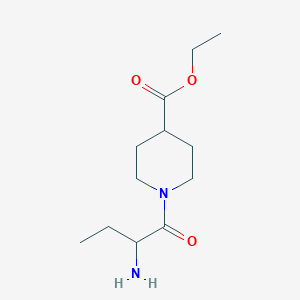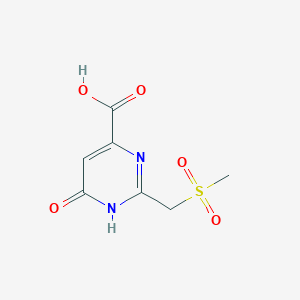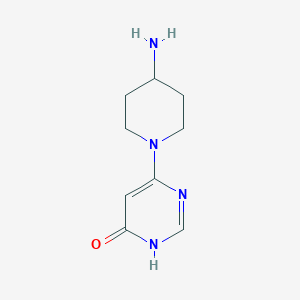
N-(Pyrrolidin-3-yl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pyrrolidin-3-yl)propane-1-sulfonamide: is a chemical compound characterized by the presence of a pyrrolidine ring attached to a propane sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-3-yl)propane-1-sulfonamide typically involves the reaction of pyrrolidine with propane sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Pyrrolidin-3-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Pyrrolidin-3-yl)propane-1-sulfonamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on cellular processes. It serves as a model compound to investigate the interactions between sulfonamides and biological targets .
Medicine: Its structure can be modified to create derivatives with enhanced pharmacological properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals. Its reactivity and stability make it suitable for use in large-scale manufacturing processes .
Wirkmechanismus
The mechanism of action of N-(Pyrrolidin-3-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The pyrrolidine ring can enhance the binding affinity of the compound to its targets, leading to increased biological activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptors: It can interact with receptors on the cell surface, modulating signal transduction pathways.
Proteins: The compound can bind to proteins, altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
- N-(Pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride
- N-(Pyrrolidin-3-yl)butane-1-sulfonamide
- N-(Pyrrolidin-3-yl)ethane-1-sulfonamide
Comparison: this compound is unique due to its specific combination of the pyrrolidine ring and propane sulfonamide group. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the length of the carbon chain in the sulfonamide group can influence the compound’s solubility, reactivity, and biological activity .
Eigenschaften
Molekularformel |
C7H16N2O2S |
|---|---|
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
N-pyrrolidin-3-ylpropane-1-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-2-5-12(10,11)9-7-3-4-8-6-7/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
ZWKQUCJFDUBTGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)NC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


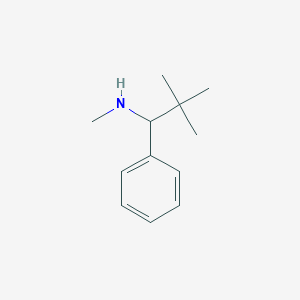
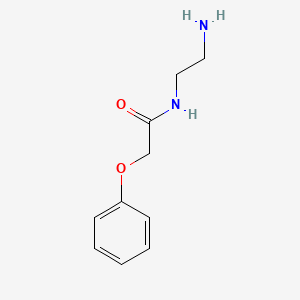
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
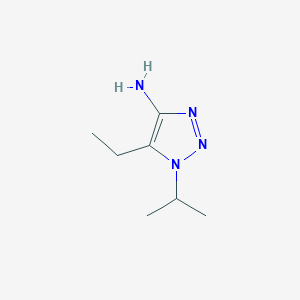
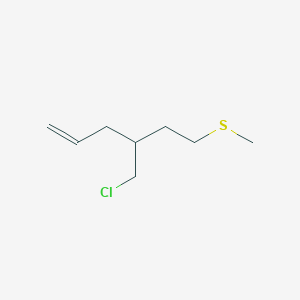
amine](/img/structure/B13183715.png)

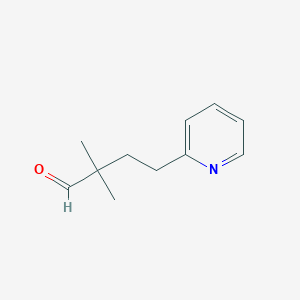
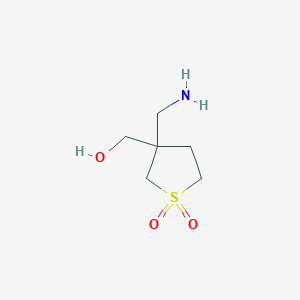
![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)
